

Preclinical Toxicology of Quinaprilat: A Technical Guide

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Compound of Interest

Compound Name: Quinaprilat

Cat. No.: B1678679

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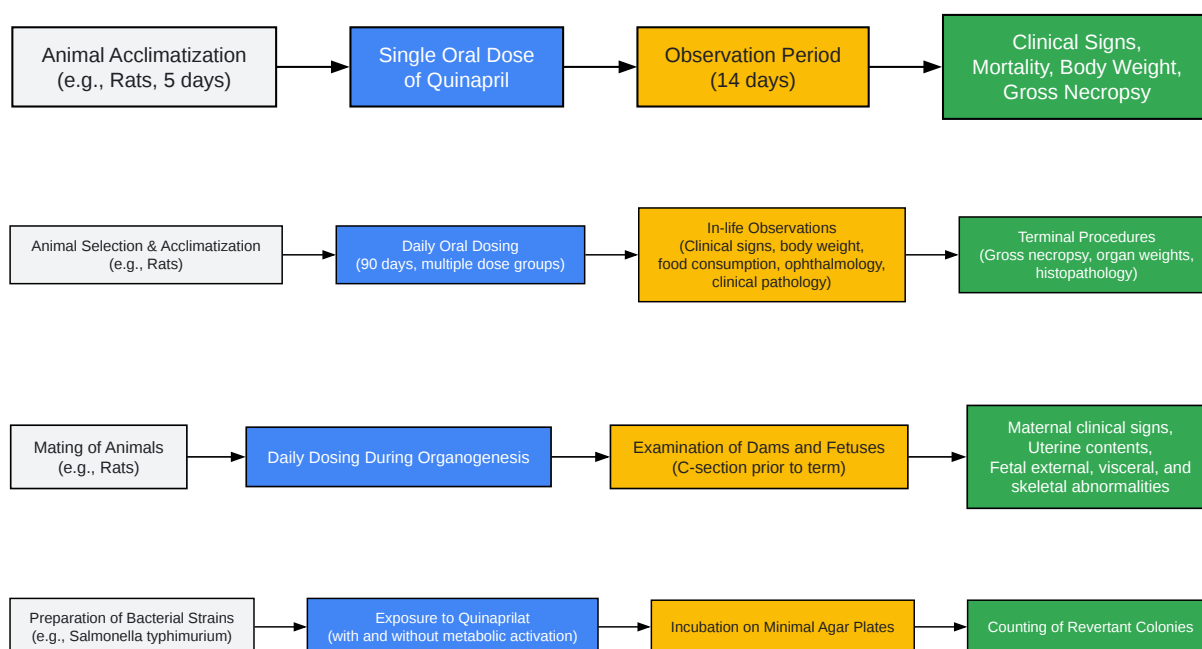
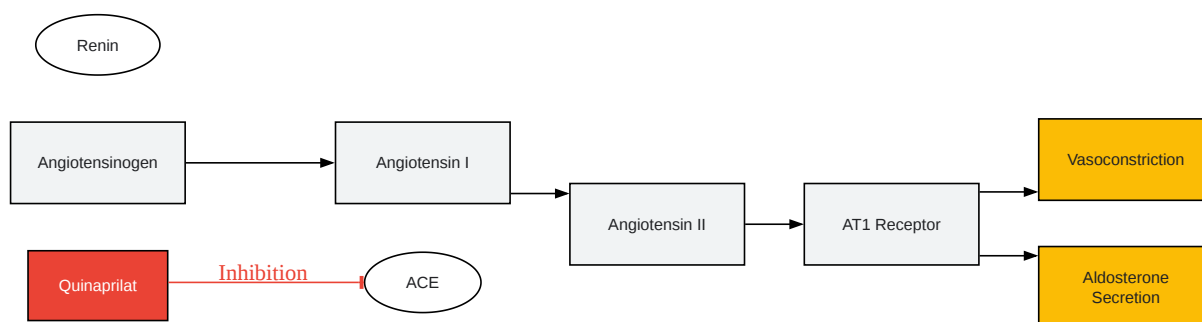
This technical guide provides a comprehensive overview of the preclinical toxicology of **quinaprilat**, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The information is compiled from a review of publicly available literature. It is important to note that while extensive preclinical toxicology studies have been conducted on the prodrug quinapril, specific quantitative data and detailed experimental protocols for **quinaprilat** are limited in the public domain. The toxicological profile of quinapril is considered to be similar to other ACE inhibitors.

Executive Summary

Quinaprilat, a potent inhibitor of the angiotensin-converting enzyme, has been evaluated in a range of preclinical toxicology studies. These assessments, primarily conducted with the parent drug quinapril, have established a safety profile consistent with the ACE inhibitor class. Key findings from acute, subchronic, chronic, reproductive, and genetic toxicology studies indicate that **quinaprilat** is not teratogenic, carcinogenic, or mutagenic. The primary toxicological findings are related to the pharmacological activity of the drug, including effects on the kidney and hematological parameters.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Quinaprilat exerts its therapeutic and toxicological effects through the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. The resulting vasodilation and reduction in aldosterone levels lead to a decrease in blood pressure.



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